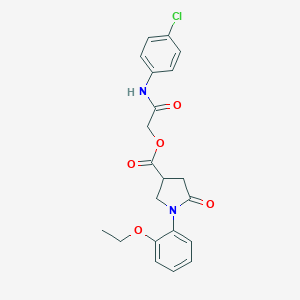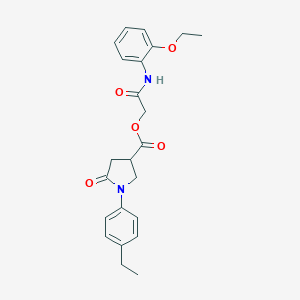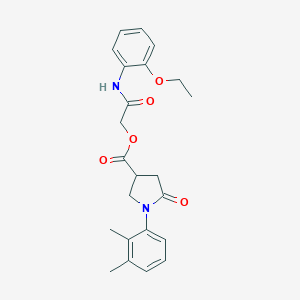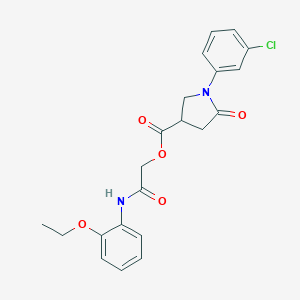![molecular formula C27H23NO4 B270954 N-[4-(biphenyl-4-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270954.png)
N-[4-(biphenyl-4-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(biphenyl-4-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-[4-(biphenyl-4-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is not fully understood. However, it is believed to act by inhibiting certain enzymes involved in cellular signaling pathways. This inhibition may lead to the suppression of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. For example, the compound has been shown to induce apoptosis (cell death) in cancer cells, and to reduce the production of pro-inflammatory cytokines. Additionally, the compound has been shown to have low toxicity in vitro, indicating that it may be safe for use in further studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(biphenyl-4-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments is its potential as a lead compound for the development of new cancer treatments. Additionally, the compound has been shown to have low toxicity in vitro, which may make it a safer alternative to other compounds that have been studied for similar applications. However, one limitation of using this compound is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on N-[4-(biphenyl-4-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One direction is to further investigate the compound's mechanism of action, in order to better understand how it inhibits cancer cell growth and reduces inflammation. Another direction is to explore the compound's potential as a lead compound for the development of new cancer treatments, and to test its efficacy in vivo. Additionally, future research could focus on improving the compound's solubility, in order to make it more useful in a wider range of experiments.
Métodos De Síntesis
The synthesis of N-[4-(biphenyl-4-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves multiple steps, including the reaction of biphenyl-4-ol with 4-fluorobenzaldehyde to form 4-(biphenyl-4-yloxy)benzaldehyde. This intermediate is then reacted with 2,5-dioxopiperazine to form the final product. The synthesis method has been optimized for high yield and purity, and the compound has been characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
N-[4-(biphenyl-4-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has potential applications in scientific research, particularly in the field of drug discovery. The compound has been shown to have activity against certain types of cancer cells, and may be useful in the development of new cancer treatments. Additionally, the compound has been studied for its potential as an anti-inflammatory agent, and may have applications in the treatment of inflammatory diseases.
Propiedades
Fórmula molecular |
C27H23NO4 |
|---|---|
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
5-oxo-N-[4-(4-phenylphenoxy)phenyl]-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C27H23NO4/c29-26(24-18-14-22-23(15-18)32-27(30)25(22)24)28-19-8-12-21(13-9-19)31-20-10-6-17(7-11-20)16-4-2-1-3-5-16/h1-13,18,22-25H,14-15H2,(H,28,29) |
Clave InChI |
JTXSKGZAHCUCJH-UHFFFAOYSA-N |
SMILES |
C1C2CC3C1C(C2C(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)C6=CC=CC=C6)C(=O)O3 |
SMILES canónico |
C1C2CC3C1C(C2C(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)C6=CC=CC=C6)C(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(2-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270876.png)
![2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270880.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270882.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270883.png)




![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270890.png)
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270892.png)
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270893.png)
